Superior Hypocholesterolemic Potency: 2-5x in Rats, 10x in Baboons vs. Clofibrate
In a comparative pharmacology study across species, Terbufibrol demonstrated significantly greater potency than clofibrate (CPIB) in reducing serum total cholesterol (TC). The observed effect was species-dependent, with Terbufibrol being 2–5 times more effective in rats and 10 times more effective in baboons [1]. This establishes Terbufibrol as a considerably more potent hypocholesterolemic agent in preclinical models.
| Evidence Dimension | In vivo hypocholesterolemic potency (reduction of serum total cholesterol) |
|---|---|
| Target Compound Data | 2-5x (rat), 10x (baboon) more effective than comparator |
| Comparator Or Baseline | Clofibrate (CPIB) |
| Quantified Difference | 2-5x in rats, 10x in baboons |
| Conditions | Normal male rats and male baboons; specific diet and model details described in Zschocke et al., 1978 [1] |
Why This Matters
This data justifies selecting Terbufibrol over clofibrate when a more potent, efficacious reduction of serum cholesterol is required in rodent or non-human primate models of dyslipidemia.
- [1] Zschocke R, Hofrichter G, Grill H, Hampel H, Liehn H. Pharmacology of Terbufibrol (INN), A New Hypolipemic Agent. In: Deutsche Pharmakologische Gesellschaft. Springer, Berlin, Heidelberg; 1978. https://doi.org/10.1007/978-3-662-39532-5_19. View Source
